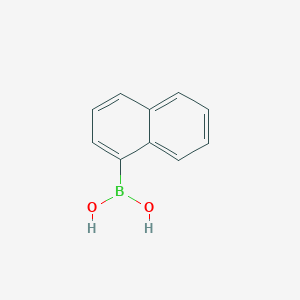

1-Naphthaleneboronic acid

Vue d'ensemble

Description

1-Naphthaleneboronic acid (chemical formula: C₁₀H₉BO₂; CAS: 13922-41-3) is a boronic acid derivative where the boron atom is attached to the 1-position of a naphthalene ring. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to construct biaryl systems . Its steric bulk and electronic properties make it valuable for synthesizing complex aromatic frameworks, such as pharmaceuticals, polymers, and metal-organic frameworks (MOFs) .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-Naphthaleneboronic acid can be synthesized through several methods. One common approach involves the reaction of naphthalene with boron tribromide followed by hydrolysis. Another method includes the palladium-catalyzed borylation of naphthalene using bis(pinacolato)diboron as the boron source.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale Suzuki-Miyaura coupling reactions. These reactions are typically carried out under controlled conditions to ensure high yield and purity. The use of advanced catalysts and optimized reaction parameters is crucial for efficient production.

Analyse Des Réactions Chimiques

Types of Reactions: 1-Naphthaleneboronic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form naphthoquinones.

Reduction: It can be reduced to form naphthalenes.

Substitution: It participates in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Electrophilic reagents like halogens and nitro compounds are used under acidic or basic conditions.

Major Products:

Oxidation: Naphthoquinones.

Reduction: Naphthalenes.

Substitution: Halogenated or nitro-substituted naphthalenes.

Applications De Recherche Scientifique

Key Applications

-

Suzuki Coupling Reactions

- 1-Naphthaleneboronic acid is primarily utilized in Suzuki cross-coupling reactions, enabling the formation of biaryl compounds. This reaction is crucial for synthesizing pharmaceuticals and agrochemicals.

- Example : It serves as a precursor for synthesizing various polyaromatic hydrocarbons and complex organic molecules.

-

Material Science

- The compound is employed in creating organic light-emitting diodes (OLEDs) and other optoelectronic materials due to its ability to form stable emissive layers.

- Case Study : Research indicates that derivatives of this compound can enhance the performance of OLEDs, providing deep-blue emission characteristics essential for display technologies .

-

Biochemistry

- In biochemical research, this compound is used to study interactions with biomolecules, including carbohydrates and proteins. Its boronic acid functionality allows it to form reversible covalent bonds with diols, making it useful in sensor development.

- Application Example : It has been utilized in developing fluorescent sensors for monosaccharides, demonstrating its potential in biosensing applications .

-

Polymer Chemistry

- The compound acts as a bifunctional monomer in polymer synthesis, contributing to the development of porous materials with applications in catalysis and separation technologies.

- Research Insight : Studies have shown that polymers incorporating naphthylboronic units exhibit enhanced catalytic properties for cellulose hydrolysis .

Data Table: Summary of Applications

Case Study 1: Synthesis of Polycyclic Aromatic Hydrocarbons

A study demonstrated the effectiveness of this compound in synthesizing polycyclic aromatic hydrocarbons through Suzuki coupling reactions. The research highlighted the compound's role in forming complex structures that are critical for various electronic applications.

Case Study 2: Development of Fluorescent Sensors

In another study, researchers utilized this compound to create fluorescent sensors capable of detecting monosaccharides. The sensor exhibited high sensitivity and selectivity, showcasing the potential of boronic acids in analytical chemistry.

Mécanisme D'action

1-Naphthaleneboronic acid can be compared with other boronic acids such as:

- Phenylboronic acid

- 2-Naphthaleneboronic acid

- 4-Biphenylboronic acid

Uniqueness: this compound is unique due to its specific structure, which allows for selective reactions in organic synthesis. Its naphthalene ring provides a rigid framework that can influence the reactivity and selectivity of the compound in various chemical reactions.

Comparaison Avec Des Composés Similaires

Comparison with Similar Boronic Acids

Reactivity in Cross-Coupling Reactions

1-Naphthaleneboronic acid is frequently compared to positional isomers (e.g., 2-naphthaleneboronic acid) and simpler arylboronic acids (e.g., phenylboronic acid) in cross-coupling reactions. Key findings include:

- Steric Hindrance : The 1-position on the naphthalene ring introduces significant steric hindrance. For example, in Suzuki-Miyaura reactions between 1-bromonaphthalene and this compound, yields ranged from 32% to 52% at 100°C using bis-NHC palladium catalysts . In contrast, 2-naphthaleneboronic acid may exhibit slightly higher reactivity due to reduced steric constraints.

- Substrate Scope : Despite steric challenges, this compound successfully couples with electron-deficient and sterically hindered aryl halides. For instance, it achieved 86% yield in the synthesis of 3-methyl-4-naphthylbenzo[d]thiazol-2(3H)-one using Pd(OAc)₂/SPhos .

- Comparison with Phenylboronic Acid: Phenylboronic acid generally offers higher reactivity in standard Suzuki reactions due to its smaller size. However, this compound is preferred for constructing extended π-systems, as seen in the synthesis of azaBINOL derivatives .

Table 1: Yields in Suzuki-Miyaura Reactions

Adsorption Performance in Functionalized Polymers

Boronic acid-functionalized hypercrosslinked polymers (HCPs) are used for selective adsorption of diols and saccharides. The position of the boronic acid group on the naphthalene ring significantly impacts binding efficiency:

- 2-Naphthaleneboronic Acid Superiority : HCPs synthesized with 2-naphthaleneboronic acid exhibited the highest saturated adsorption capacity for 1,2,4-butanetriol (1.92 mmol/g), outperforming this compound (1.45 mmol/g) and phenylboronic acid (1.12 mmol/g) . This is attributed to better steric alignment and electronic interactions with cis-diol groups.

Table 2: Adsorption Capacities of Boronic Acid-Based HCPs

| Boronic Acid Monomer | Adsorbate | Adsorption Capacity (mmol/g) | Reference |

|---|---|---|---|

| 2-Naphthaleneboronic | 1,2,4-Butanetriol | 1.92 | |

| 1-Naphthaleneboronic | 1,2,4-Butanetriol | 1.45 | |

| Phenylboronic | 1,2,4-Butanetriol | 1.12 |

Solubility and Stability

Its stability in aqueous basic conditions makes it suitable for Suzuki reactions, though it may form anhydrides during storage . In contrast, phenylboronic acid is more water-soluble but prone to protodeboronation under acidic conditions.

Activité Biologique

1-Naphthaleneboronic acid (1-NBA) is a boronic acid derivative that has garnered attention for its diverse biological activities and applications in medicinal chemistry and organic synthesis. This article explores the biological activity of 1-NBA, highlighting its metabolic pathways, potential therapeutic uses, and structural characteristics.

Chemical Structure and Properties

This compound has the molecular formula and is characterized by a naphthalene ring substituted with a boronic acid group. The compound exists in different crystalline forms, including orthorhombic and monoclinic structures, which influence its physical properties and reactivity .

Microbial Metabolism

Research indicates that this compound can be metabolized by certain bacteria, such as Arthrobacter nicotinovorans. This bacterium converts 1-NBA into 1-naphthol through a process involving monooxygenation. The metabolic pathway is significant as it demonstrates the potential for bioremediation applications where arylboronic acids can be utilized to degrade environmental pollutants .

Table 1: Metabolic Products of Arylboronic Acids

| Compound | Metabolite |

|---|---|

| This compound | 1-Naphthol |

| 2-Naphthaleneboronic acid | 2-Naphthol |

| 3-Cyanophenylboronic acid | 3-Cyanophenol |

Antidiabetic Effects

Recent studies have explored the potential of naphthalene derivatives, including 1-NBA, in reducing endoplasmic reticulum (ER) stress, which is implicated in various metabolic disorders such as diabetes. Hydroxynaphthoic acids (HNAs), structurally related to naphthalene derivatives, have shown promising results in decreasing ER stress markers in cellular models. This suggests that modifications to the naphthalene structure could enhance its biological activity and therapeutic potential .

Anticancer Activity

Research on boronic acids has revealed their cytotoxic effects against cancer cells. For instance, certain boronic compounds demonstrated significant reductions in cell viability in prostate cancer models while maintaining higher viability in healthy cells. This selective cytotoxicity highlights the potential of 1-NBA as a candidate for further development in cancer therapies .

Structural-Activity Relationships

The biological activity of boronic acids, including 1-NBA, is influenced by their structural features. Studies have shown that the presence of specific functional groups adjacent to the boron atom can affect their reactivity and interaction with biological targets. For example, variations in substituents can alter the binding affinity of these compounds to diols, which are crucial for their mechanism of action .

Case Studies and Research Findings

Several studies have investigated the biological activities of naphthalene derivatives:

- Study on ER Stress Reduction : A study reported that hydroxynaphthoic acids significantly reduced ER stress markers when tested in vitro, indicating a potential pathway for managing diabetes-related complications .

- Cytotoxicity Assessment : Another investigation found that certain boronic compounds reduced prostate cancer cell viability significantly while preserving healthy cell function, suggesting a therapeutic window for future applications .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for incorporating 1-naphthaleneboronic acid into functional materials, and how are these methods validated?

- This compound is frequently used in Friedel-Crafts alkylation to synthesize boronic acid-functionalized hypercrosslinked polymers (HCPs). For example, it reacts with 1,3,5-tri(bromomethyl)benzene in the presence of AlCl₃ to form HCPs for selective separation of polyols . Validation involves characterization via Fourier-transform infrared spectroscopy (FTIR) to confirm boronic acid integration and nitrogen adsorption-desorption isotherms to assess surface area and porosity.

Q. How is the purity and structural integrity of this compound confirmed in experimental settings?

- Purity is verified using high-performance liquid chromatography (HPLC) or nuclear magnetic resonance (NMR) spectroscopy. Structural confirmation relies on X-ray crystallography (via programs like SHELXL ) or mass spectrometry. Physical properties such as melting point (208–214°C) and solubility in polar aprotic solvents (e.g., dichloromethane) are also cross-checked against literature .

Q. What are the standard protocols for handling this compound to minimize degradation?

- Store the compound in anhydrous conditions under inert gas (e.g., argon) at –20°C. Use freshly distilled solvents like 1,2-dichloroethane (DCE) during synthesis to prevent hydrolysis of the boronic acid group. Degradation can be monitored via thin-layer chromatography (TLC) or NMR .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in Suzuki-Miyaura cross-coupling reactions?

- The naphthyl group introduces steric hindrance, slowing transmetalation but stabilizing intermediates. Electronic effects from the electron-rich aromatic system enhance oxidative addition with aryl halides. Catalysts like Pd(IPr)(NQ) improve coupling efficiency for sterically hindered substrates (e.g., 2,6-diphenyl chloride) . Optimize conditions by adjusting base strength (e.g., K₃PO₄) and solvent polarity (toluene/ethanol mixtures) .

Q. What are the unresolved data gaps in the toxicological profile of this compound, and how can researchers address them?

- Existing data lack chronic exposure studies and metabolite identification in mammalian models. Researchers should design inhalation and dermal exposure assays using rodent models, coupled with metabolomics (LC-MS) to track bioaccumulation and organ-specific effects. Prioritize endpoints like genotoxicity (via Ames test) and oxidative stress biomarkers .

Q. How can computational modeling predict the environmental fate of this compound?

- Density functional theory (DFT) calculates hydrolysis rates and binding affinities to soil organic matter. Molecular dynamics simulations model degradation pathways under UV exposure. Validate predictions with high-resolution mass spectrometry (HRMS) to detect transformation products in environmental samples .

Q. What strategies resolve contradictions in catalytic performance data for this compound in cross-coupling reactions?

- Contradictions often arise from variations in catalyst loading, solvent purity, or substrate ratios. Systematic Design of Experiments (DoE) methodologies, such as response surface modeling, isolate critical parameters. Cross-validate results using multiple characterization techniques (e.g., GC-MS for yield, XRD for catalyst stability) .

Q. Why does this compound exhibit selective binding to diols, and how can this be exploited in sensor design?

- The boronic acid group forms reversible esters with vicinal diols (e.g., 1,2,4-butanetriol) at physiological pH. This property is leveraged in electrochemical sensors by immobilizing this compound on graphene oxide composites. Enhance selectivity by tuning pH or integrating molecularly imprinted polymers (MIPs) .

Q. Methodological Notes

- Data Analysis : Use multivariate statistics (e.g., PCA) to interpret conflicting results in catalytic studies .

- Toxicity Testing : Follow OECD guidelines for acute oral toxicity (Test No. 423) and combine with transcriptomics to identify gene expression changes .

- Crystallography : Refine crystal structures using SHELXL-2018, accounting for disorder in the naphthyl group .

Propriétés

IUPAC Name |

naphthalen-1-ylboronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BO2/c12-11(13)10-7-3-5-8-4-1-2-6-9(8)10/h1-7,12-13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUMMCEUVDBVXTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC2=CC=CC=C12)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80930396 | |

| Record name | Naphthalen-1-ylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80930396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13922-41-3 | |

| Record name | 1-Naphthylboronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13922-41-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Naphthaleneboronic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78936 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Naphthalen-1-ylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80930396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.